molecular formula C11H14FNO B15058183 2-(2-Fluorobenzyl)morpholine

2-(2-Fluorobenzyl)morpholine

Cat. No.: B15058183
M. Wt: 195.23 g/mol
InChI Key: QDVVZOGDJMSSLQ-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)morpholine (CAS 1368800-77-4) is a chemical compound with the molecular formula C 11 H 14 FNO and a molecular weight of 195.23 g/mol . Its structure features a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms—substituted with a 2-fluorobenzyl group . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its well-balanced lipophilic-hydrophilic profile and its ability to improve the aqueous solubility of drug candidates . This ring system is present in a wide array of bioactive molecules and approved drugs, functioning as a key element in enzyme inhibitors, receptor modulators, and CNS-active compounds . Its incorporation into lead structures is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, including enhancing brain permeability for central nervous system research . The specific placement of the fluorine atom on the benzyl group can influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable synthon for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2

InChI Key

QDVVZOGDJMSSLQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for 2 2 Fluorobenzyl Morpholine and Its Derivatives

Established Synthetic Pathways for the Morpholine (B109124) Core

The synthesis of the morpholine ring, a privileged scaffold in medicinal chemistry, can be achieved through several strategic approaches, primarily involving cyclization reactions. researchgate.netresearchgate.net These methods provide access to a diverse range of substituted morpholines. acs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming the morpholine ring, typically involving the formation of a C-N or C-O bond in a molecule that already contains the other heteroatom.

One approach involves the cyclization of N-substituted-2-aminoethoxy derivatives. For instance, the treatment of N-halogenoacetylaminoethanols with a base can induce cyclization, followed by reduction of the resulting oxomorpholine to yield the desired morpholine. clockss.org Another method utilizes a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)2(TFA)2 system, which is effective for creating various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, providing a route to morpholines and other related heterocycles in good yields. organic-chemistry.org Additionally, tandem reactions involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by a Ruthenium complex, offer an efficient pathway to enantiomerically enriched 3-substituted morpholines. organic-chemistry.org

A notable example of intramolecular cyclization involves the reaction of (R)-(-)-epichlorohydrin with 4-fluorobenzylamine. The resulting bromoacetamide intermediate undergoes smooth cyclization upon treatment with sodium methoxide (B1231860) to form (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine. clockss.org

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-halogenoacetylaminoethanols1. Base; 2. ReductionMorpholine- clockss.org
Alkenyl aminesPd(DMSO)2(TFA)2, O2Morpholine- organic-chemistry.org
Nitrogen-tethered alkenesBF3·OEt2MorpholineGood organic-chemistry.org
Aminoalkyne substratesRu catalyst, (S,S)-Ts-DPEN3-Substituted Morpholine- organic-chemistry.org
(R)-(-)-Epichlorohydrin and 4-fluorobenzylamine1. Bromoacetyl bromide, Et3N, CHCl3; 2. NaOMe(R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine- clockss.org
Chloroacetyl chloride and Amino alcohol1. NaOH, H2O, DCM; 2. aq. KOH, IPAMorpholin-3-one90 researchgate.net

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies for morpholine synthesis involve the reaction of two different molecules to form the heterocyclic ring. A common method is the reaction of 1,2-amino alcohols with a suitable two-carbon electrophile.

For example, the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt leads to the formation of C-substituted morpholines and piperazines with well-defined stereochemistry and in very good yields. organic-chemistry.org Another straightforward protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like tBuOK, which proceeds via an SN2 reaction to form the N-monoalkylation product that subsequently cyclizes. organic-chemistry.org

The synthesis of 2-substituted and 2,3-disubstituted morpholines can also be achieved from aziridines. One method involves the reaction of aziridines with halogenated alcohols, enabled by an inexpensive ammonium (B1175870) persulfate salt, which proceeds through an SN2-type ring opening followed by cyclization. beilstein-journals.org

Reactant 1Reactant 2Reagents and ConditionsProductYield (%)Reference
1,2-Amino alcoholα-Phenylvinylsulfonium salt-C-Substituted MorpholineVery Good organic-chemistry.org
1,2-Amino alcoholEthylene sulfatetBuOKMorpholineHigh organic-chemistry.org
Aziridine (B145994)Halogenated alcoholAmmonium persulfate2-Substituted Morpholine- beilstein-journals.org
N-Benzylethanolamine2-Bromo-1,1-diethoxyethane1. 100°C; 2. 5N HClN-Benzyl-2-hydroxymorpholine44 tandfonline.com

Direct Carboxylation and Oxidative Functionalization

Direct functionalization of the morpholine ring represents a more advanced approach to introduce substituents. While direct carboxylation of the morpholine core itself is not widely reported, related oxidative functionalization methods provide pathways to introduce functional groups that can be precursors to the desired benzyl (B1604629) moiety.

Direct decarboxylative functionalization of aliphatic carboxylic acids can be achieved using N-xanthylamides under redox-neutral conditions, proceeding via a hydrogen-atom transfer (HAT) mechanism. nih.gov This method provides access to derivatives that can be further elaborated. nih.gov

In the context of related heterocycles, direct C-H amination of quinoxalin-2(1H)-ones with morpholine has been achieved using a copper-organic framework as a catalyst. mdpi.com Although this example is on a different heterocyclic system, it showcases the potential of catalytic C-H functionalization. Another approach involves a visible light-driven three-component cascade reaction of an alkene or alkyne, CF3SO2Na, and quinoxalin-2(1H)-one using a 2D covalent organic framework as a photocatalyst. mdpi.com

Strategies for Incorporating the 2-Fluorobenzyl Moiety

Once the morpholine core is synthesized, the 2-fluorobenzyl group can be introduced at various positions. For 2-(2-Fluorobenzyl)morpholine, this typically involves either N-alkylation of a pre-formed morpholine or a cross-coupling reaction to form the C-C bond at the 2-position.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a direct method for attaching the benzyl group to the nitrogen atom of the morpholine ring. This reaction typically involves the nucleophilic substitution of a 2-fluorobenzyl halide with morpholine.

The N-alkylation of morpholine with various alcohols, including benzyl alcohol, can be catalyzed by a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net For instance, the N-methylation of morpholine with methanol (B129727) gives a high conversion and selectivity. researchgate.net While this specific catalyst system was demonstrated for various low-carbon primary alcohols, the principle can be extended to benzyl alcohols. researchgate.net

Mechanochemical N-alkylation of imides with alkyl halides in a ball mill under solvent-free conditions has also been reported as an environmentally friendly alternative to classical solution-based methods. beilstein-journals.org This method is general and can be applied to various imides and alkyl halides. beilstein-journals.org A specific example of N-alkylation involves the reaction of morpholine with 2-(chloromethyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide to create a new nitronyl nitroxide ligand. researchgate.net

Morpholine DerivativeAlkylating AgentCatalyst/ConditionsProductYield (%)Reference
MorpholineMethanolCuO–NiO/γ–Al2O3, 220 °C, 0.9 MPaN-Methylmorpholine93.8 (selectivity) researchgate.net
ImideAlkyl halideBall milling, K2CO3N-alkylated imideGood beilstein-journals.org
Morpholine2-(chloromethyl)-nitronyl-nitroxide-N-alkylated morpholine ligand- researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a versatile route to 2-benzylmorpholine (B134971) derivatives.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction has been successfully applied to the coupling of benzylic phosphates with arylboronic acids using a catalytic system of palladium(II) acetate (B1210297) and triphenylphosphine. organic-chemistry.org Microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides with arylboronic acids has also been developed, using Pd(OAc)2 and JohnPhos as the catalyst system. nih.gov These methods are effective for creating diarylmethanes, a core structure related to 2-benzylmorpholine. organic-chemistry.orgnih.gov The coupling of potassium aryltrifluoroborates with benzylic halides is another effective route. nih.gov

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgnih.gov While typically used to form substituted alkenes, variations of this reaction can be employed to construct the desired C-C bond. organic-chemistry.org The reaction can be performed in aqueous media using specific palladium catalysts and ligands. nih.gov

Coupling Partner 1Coupling Partner 2Catalyst SystemReaction TypeProduct TypeReference
Benzylic phosphateArylboronic acidPd(OAc)2, PPh3, K3PO4 or K2CO3Suzuki-MiyauraDiarylmethane organic-chemistry.org
Benzyl bromidePotassium aryltrifluoroboratePdCl2(dppf)·CH2Cl2, Cs2CO3Suzuki-MiyauraDiphenylmethane nih.gov
Benzylic bromideArylboronic acidPd(OAc)2, JohnPhos, K2CO3 (microwave)Suzuki-MiyauraDiarylmethane nih.gov
Aryl halideAlkenePalladium complex, BaseHeckSubstituted alkene wikipedia.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of morpholine derivatives, microwave irradiation can be effectively employed. For instance, the synthesis of morpholine-based chalcones has been successfully achieved under microwave conditions.

In a typical procedure, substituted acetophenones react with various benzaldehydes in a basic ethanolic solvent. mdpi.com This reaction, when conducted under microwave irradiation at 80 °C, facilitates the rapid formation of chalcone (B49325) structures. mdpi.com The synthesis of (E)-1-(morpholinophenyl)-3-(substituted-phenyl)prop-2-en-1-ones demonstrates the utility of this method. While this example illustrates the modification of a molecule already containing a morpholine ring, the principles of microwave-assisted synthesis are broadly applicable to the construction of the morpholine heterocycle itself. nih.govnih.gov For example, the cyclization reactions necessary to form the morpholine ring can be significantly expedited. nih.gov

Key advantages of this approach include a dramatic reduction in reaction time and an improvement in product yield when compared to traditional synthetic protocols. mdpi.com The efficiency of microwave-assisted synthesis is also evident in the preparation of various heterocyclic systems, where it has been used for cyclization and condensation reactions. nih.govnih.gov

Advanced and Asymmetric Synthesis of this compound Analogues

The synthesis of specific stereoisomers of 2-substituted morpholines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Advanced synthetic strategies have been developed to control the stereochemical outcome of these reactions.

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective methods are crucial for producing optically pure morpholine derivatives. A notable strategy is the rhodium-catalyzed asymmetric hydrogenation of unsaturated morpholines. rsc.org This method can produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. rsc.org The resulting chiral products can serve as key intermediates for bioactive compounds. rsc.org

Another powerful approach involves the diastereoselective annulation of imines derived from amino ethers to form morpholines. acs.orguclouvain.be This photocatalytic method allows for the synthesis of morpholines directly from readily available starting materials, avoiding the need for pre-functionalized reagents. acs.orguclouvain.be The reaction typically proceeds with high diastereoselectivity, favoring the trans isomer. acs.org This strategy has proven effective for creating challenging tri- and tetra-substituted morpholines. acs.orguclouvain.be

Furthermore, diastereoselective syntheses have been developed from N-tethered alkenols via intramolecular cyclization, and through Reformatsky-type aza-Darzens reactions, which provide access to functionalized aziridines as precursors to morpholines. acs.orgnih.govnih.gov

Table 1: Examples of Enantioselective Hydrogenation for Chiral Morpholine Synthesis

Substrate (Dehydromorpholine) Product Yield Enantiomeric Excess (ee) Citation
N-Cbz-2-(4-fluorophenyl)-dehydromorpholine N-Cbz-2-(4-fluorophenyl)morpholine 98% 91% thieme-connect.com
N-Cbz-2-(4-methoxyphenyl)-dehydromorpholine N-Cbz-2-(4-methoxyphenyl)morpholine 97% 92% thieme-connect.com
N-Cbz-2-(2-thienyl)-dehydromorpholine N-Cbz-2-(2-thienyl)morpholine 96% 88% thieme-connect.com
N-Cbz-2-phenyl-dehydromorpholine N-Cbz-2-phenyl)morpholine 99% 91% thieme-connect.com

Chiral Catalyst Systems (e.g., Chiral Phosphoric Acid, Cinchona Alkaloids, Rhodium Catalysts)

The success of asymmetric synthesis heavily relies on the choice of the chiral catalyst. Several classes of catalysts have been effectively used to synthesize chiral morpholine analogues.

Rhodium Catalysts : Cationic rhodium catalysts, particularly those with ligands that have a wide bite angle like (R,R,R)-SKP, are highly efficient in promoting the enantioselective hydrogenation of 2-substituted dehydromorpholines. thieme-connect.com These catalyst systems are robust and can be used at low loadings, even on a gram scale, with only a slight decrease in enantioselectivity. thieme-connect.com Rhodium catalysts are also employed in the diastereoselective intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent stereocontrol. rsc.org

Chiral Phosphoric Acids (CPAs) : CPAs are versatile Brønsted acid organocatalysts that have seen a surge in use for asymmetric synthesis. rsc.org They function by activating substrates through hydrogen bonding and ion pairing. researchgate.net In the context of morpholine synthesis, CPAs can catalyze the enantioselective construction of the heterocyclic core. For example, they have been used in the synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols through a domino reaction. researchgate.net This represents a formal asymmetric aza-benzilic ester rearrangement. researchgate.net

Cinchona Alkaloids : Cinchona alkaloids and their derivatives are widely used as organocatalysts in asymmetric synthesis due to their availability and low cost. acs.orgrsc.org They are particularly effective in phase-transfer catalysis and can be used to catalyze nucleophilic additions to imines. rsc.orgacs.org For example, bifunctional Cinchona alkaloid thioureas can catalyze the asymmetric aza-Henry reaction of ketimines to produce functionalized α-aminophosphonates, demonstrating their utility in creating tetrasubstituted stereocenters. acs.org These principles can be applied to the asymmetric synthesis of morpholine precursors.

Tandem Reactions and One-Pot Protocols

Tandem and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. A highly effective metal-free, one-pot strategy has been developed for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. beilstein-journals.orgnih.govbeilstein-journals.org

This protocol uses an inexpensive ammonium persulfate salt to initiate the SN2-type ring-opening of an aziridine with a haloalcohol. beilstein-journals.orgbeilstein-journals.org The resulting haloalkoxy amine intermediate then undergoes intramolecular cyclization in the presence of a base like potassium hydroxide (B78521) (KOH) to yield the desired morpholine product. beilstein-journals.orgbeilstein-journals.org This method is tolerant of a wide range of substituents on the aziridine, including both electron-donating and electron-withdrawing groups on an aryl ring. researchgate.net Crucially, the reaction can proceed from optically pure chiral aziridines to deliver optically pure morpholine derivatives. beilstein-journals.org

Table 2: Metal-Free One-Pot Synthesis of Morpholines from Aziridines

Entry Aziridine Substrate (R group on 2-phenyl ring) Morpholine Product Yield Citation
1 H 3a 93% researchgate.net
2 3-OMe 3b 90% researchgate.net
3 4-Me 3c 88% researchgate.net
4 4-F 3e 84% researchgate.net
5 4-Cl 3f 80% researchgate.net
6 2-Cl 3g 87% researchgate.net

Other notable tandem approaches include a sequential one-pot hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates to give 3-substituted morpholines. organic-chemistry.org

Photocatalytic Methods

Visible-light photocatalysis has recently emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. A photocatalytic, diastereoselective annulation strategy has been developed for the direct synthesis of morpholines from readily available starting materials. acs.orguclouvain.be

This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. acs.orguclouvain.be The reaction proceeds through the formation of a radical cation intermediate. uclouvain.be This strategy is highly versatile, providing access to a diverse range of substitution patterns, including complex tri- and tetra-substituted morpholines with high yields and stereoselectivity. acs.orguclouvain.be Mechanistic studies indicate that triflic acid plays a key role in protonating the substrate and preventing product oxidation. uclouvain.be This photocatalytic approach is not limited to morpholines and has been extended to the synthesis of other medicinally relevant N-heterocycles like piperidines and pyrrolidines. acs.orguclouvain.be Another photocatalytic method involves the coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions to produce substituted morpholines. nih.gov

Reactivity and Mechanistic Studies of 2 2 Fluorobenzyl Morpholine

Nucleophilic Reactivity of the Morpholine (B109124) Moiety

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. The nitrogen atom of the morpholine moiety possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity is central to the reactivity of 2-(2-Fluorobenzyl)morpholine and its utility in various chemical transformations.

Role as a Nucleophilic Catalyst in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The nitrogen atom in the morpholine ring of this compound can act as a nucleophilic catalyst, participating in a variety of bond-forming reactions. While specific studies on this compound as a catalyst are not extensively documented, the catalytic activity of morpholine and its derivatives is well-established. Morpholine can catalyze reactions such as Knoevenagel and Michael additions by activating substrates and facilitating proton transfer steps.

The presence of the 2-fluorobenzyl group can modulate the catalytic activity of the morpholine nitrogen. The steric bulk of this substituent may influence the accessibility of the nitrogen's lone pair, potentially affecting the rate and selectivity of the catalyzed reactions. Furthermore, electronic effects from the fluorinated aromatic ring can be transmitted to the morpholine nitrogen, subtly altering its nucleophilicity and basicity.

Participation in Defluorinative Cycloaddition Reactions (e.g., with Gem-Difluoroalkenes and Organic Azides)

A significant reaction demonstrating the nucleophilic character of the morpholine moiety is its participation in defluorinative cycloaddition reactions. Research has shown that morpholine can mediate the cycloaddition of gem-difluoroalkenes and organic azides to produce fully substituted 1,2,3-triazoles. nih.govbeilstein-journals.orgchemrxiv.org In this process, morpholine acts as a nucleophile, attacking the α-position of the gem-difluoroalkene. This initial nucleophilic addition is followed by the elimination of a fluoride (B91410) ion, leading to the formation of a key intermediate that then undergoes cycloaddition with an organic azide. nih.gov

This reaction proceeds without the need for a transition-metal catalyst and offers a direct route to complex heterocyclic structures. nih.govchemrxiv.org Mechanistic investigations suggest that an addition-elimination intermediate involving the morpholine adduct of the gem-difluoroalkene is formed prior to the triazole ring formation. nih.govchemrxiv.org The regioselectivity of the final triazole product is controlled by the initial nucleophilic attack of the morpholine. nih.gov It is expected that this compound would participate in similar reactions, with the 2-fluorobenzyl group potentially influencing the reaction kinetics and the stability of the intermediates.

Reactivity Influenced by the Fluorobenzyl Substituent

Impact of Fluorine on Reactivity, Selectivity, and Stability

The fluorine atom on the benzyl (B1604629) ring is a key feature influencing the properties of this compound. Fluorine is the most electronegative element, and its presence can lead to several effects:

Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atom can decrease the electron density on the benzyl ring and, to a lesser extent, on the morpholine nitrogen. This can reduce the nucleophilicity and basicity of the nitrogen atom compared to an unsubstituted benzylmorpholine.

Stereoelectronic Effects: The C-F bond is highly polarized and can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding with suitable donors. These interactions can influence the conformational preferences of the molecule and its interactions with other reagents or catalysts, thereby affecting reaction selectivity.

Metabolic Stability: In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. e3s-conferences.org

PropertyInfluence of the 2-Fluorobenzyl Substituent
Nucleophilicity of Morpholine Nitrogen Likely decreased due to the electron-withdrawing nature of the fluorine atom.
Basicity of Morpholine Nitrogen Likely decreased.
Reactivity of the Benzyl Ring The ring is deactivated towards electrophilic substitution and activated towards nucleophilic substitution.
Conformational Preference May be influenced by dipole-dipole interactions involving the C-F bond.
Metabolic Stability Potentially increased compared to the non-fluorinated analogue.

Electrophilic and Nucleophilic Substitutions on the Fluorobenzyl Ring

The reactivity of the fluorobenzyl ring itself is significantly altered by the fluorine substituent. The fluorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution. Therefore, electrophilic attack on the fluorobenzyl ring of this compound would be slower than on an unsubstituted benzene (B151609) ring and would primarily occur at the positions ortho and para to the fluorine atom (and meta to the benzylmorpholine group).

Conversely, the electron-withdrawing nature of fluorine activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine. However, displacing the fluorine atom itself via nucleophilic aromatic substitution typically requires harsh reaction conditions or the presence of additional activating groups.

Catalytic Applications and Ligand Chemistry

The structural features of this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. The morpholine nitrogen and the ether oxygen can both act as donor atoms, allowing the molecule to function as a bidentate ligand for various metal centers. The chirality at the C2 position of the morpholine ring, if the compound is used as a single enantiomer, can be exploited in asymmetric catalysis.

While specific examples of this compound as a ligand are not widely reported, the broader class of morpholine derivatives has been successfully employed in catalysis. For instance, morpholine-liganded palladium(II) N-heterocyclic carbene complexes have been synthesized and studied for their DNA-binding properties. nih.gov The electronic and steric properties of the 2-fluorobenzyl group would influence the coordination properties of the ligand and the catalytic activity and selectivity of the resulting metal complex. The fluorine atom could also be used as a spectroscopic probe (¹⁹F NMR) to study the ligand's coordination environment.

The synthesis of chiral 2-substituted morpholines has been achieved through methods like asymmetric hydrogenation, providing access to enantiomerically pure compounds that can serve as valuable ligands for asymmetric catalysis. rsc.org

Chelation of Metal Ions and Stabilization of Catalytic Intermediates

The morpholine nucleus is a known pharmacophore and a versatile building block in medicinal chemistry, partly due to its ability to coordinate with metal ions. e3s-conferences.org While direct studies on the metal chelation properties of this compound are not prominent, the reactivity of related morpholine derivatives provides insight into its potential capabilities.

For instance, 4-(2-aminoethyl)morpholine (B49859) has been shown to act as a bidentate ligand, complexing with metal ions such as cadmium(II). researchgate.net In this complex, the morpholine nitrogen and the nitrogen of the aminoethyl group coordinate with the metal center. researchgate.net This suggests that the nitrogen atom of the morpholine ring in this compound could participate in metal binding.

The stabilization of catalytic intermediates is another area where such compounds could be relevant. The coordination of a metal by the morpholine moiety could stabilize a catalytic species, influencing the outcome of a reaction. The specific impact of the 2-fluorobenzyl substituent on these properties remains an area for further investigation.

Organocatalytic Applications

Morpholine and its derivatives are widely used as building blocks in the synthesis of biologically active compounds. researchgate.net However, there is limited specific information on the use of this compound as an organocatalyst. In principle, the secondary amine of the morpholine ring could participate in catalytic cycles, for example, in enamine or iminium ion catalysis. The steric bulk and electronic nature of the 2-fluorobenzyl group would significantly influence its catalytic activity and selectivity. Further research is needed to explore the potential of this specific compound in organocatalytic applications.

Specific Reaction Mechanisms

The reactivity of this compound can be inferred by examining the characteristic reactions of its constituent functional groups: the morpholine ring and the fluorobenzyl group.

Oxidation Pathways

The oxidation of N-benzyl amines can lead to various products depending on the oxidant and reaction conditions. The methylene (B1212753) bridge of the benzyl group is susceptible to oxidation. Studies on related N-benzyl compounds, such as benzyl-substituted fused quinazolines, have shown that this group can be oxidized to a benzoyl group using reagents like chromium trioxide. acgpubs.org This transformation suggests a potential oxidation pathway for this compound, which could yield 2-(2-fluorobenzoyl)morpholine.

The proposed mechanism for such an oxidation often involves the formation of an intermediate that facilitates the introduction of an oxygen atom at the benzylic carbon. The electron-withdrawing effect of the fluorine atom on the benzene ring could influence the rate and outcome of this oxidation. acgpubs.org

Analogous Reaction Reagent Product Reference
Oxidation of benzyl substituted fused quinazolinesChromium trioxide (Fieser's reagent)Benzoyl substituted fused quinazolines acgpubs.org

Protecting Group Chemistry for Amines and Alcohols

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group. organic-chemistry.orgwikipedia.org The benzyl group is a common protecting group for amines. While this compound itself is a stable compound, the 2-fluorobenzyl group could theoretically be used to protect a primary or secondary amine, forming a derivative analogous to N-benzylation. The removal of such a group would typically be achieved through hydrogenolysis.

Conversely, the secondary amine of the morpholine ring in this compound could itself be protected. For instance, it could be converted into a carbamate, such as a Boc or Cbz derivative, to decrease its nucleophilicity during subsequent reactions. organic-chemistry.org The choice of protecting group and the conditions for its removal would need to be carefully selected to be compatible with the rest of the molecule. uchicago.edu There is no evidence in the reviewed literature of this compound being used as a protecting group itself.

Mechanistic Insights from C-N Bond Cleavage

The cleavage of the C-N bond in N-benzyl amines is a known chemical transformation. In the case of this compound, this would involve the scission of the bond between the benzylic carbon and the morpholine nitrogen.

Photochemical methods have been shown to cleave benzylic C-N bonds. For example, the 3-(diethylamino)benzyl (DEABn) group has been studied for its ability to release primary, secondary, and tertiary amines upon irradiation with light. nih.govresearchgate.net This suggests that a similar photochemical cleavage could be possible for this compound, which would release the morpholine.

Other chemical methods can also achieve C-N bond cleavage. For instance, allyl bromide has been used for the site-selective cleavage of C-N bonds in glutarimides, providing a platform for synthesizing various nitrogen-containing functional groups. organic-chemistry.org While the substrate is different, it demonstrates a strategy for C-N bond activation and cleavage that could potentially be adapted. The mechanism often involves the quaternization of the nitrogen atom, making it a better leaving group.

Cleavage Method Substrate Type Key Reagent/Condition Outcome Reference
Photochemical Cleavage3-(diethylamino)benzyl aminesUV lightRelease of the amine nih.govresearchgate.net
Chemical CleavageGlutarimidesAllyl bromideAccess to various N-containing functional groups organic-chemistry.org

Spectroscopic and Structural Elucidation of 2 2 Fluorobenzyl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

One-dimensional NMR spectra provide fundamental information for confirming the core structure of 2-(2-Fluorobenzyl)morpholine.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton in the molecule. The aromatic protons of the 2-fluorobenzyl group typically appear as a complex multiplet in the downfield region. The protons of the morpholine (B109124) ring and the benzylic methylene (B1212753) protons resonate in the upfield region. The chemical shifts and coupling patterns are crucial for assigning specific protons. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring will have distinct chemical shifts. nih.govchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the fluorinated benzene (B151609) ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbons of the morpholine ring and the benzylic carbon also have predictable chemical shifts. spectrabase.comchemicalbook.com The presence of the fluorine substituent can induce additional splitting in the signals of nearby carbon atoms due to C-F couplings. acs.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the benzene ring. colorado.eduyoutube.com The range of chemical shifts in ¹⁹F NMR is significantly larger than in ¹H NMR, providing high sensitivity to subtle structural changes. youtube.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (Fluorobenzyl)6.9 - 7.4115 - 165
Benzylic CH₂3.5 - 4.555 - 65
Morpholine CH₂ (adjacent to N)2.5 - 3.545 - 55
Morpholine CH₂ (adjacent to O)3.6 - 4.065 - 75

Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. It is instrumental in tracing the connectivity within the morpholine ring and the spin system of the fluorobenzyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This allows for the direct assignment of a proton's signal to its attached carbon, greatly simplifying the interpretation of the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (¹H-¹³C). libretexts.orgyoutube.com This is crucial for establishing the connectivity between different fragments of the molecule, for example, linking the benzyl (B1604629) group to the morpholine ring. researchgate.netyoutube.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edulibretexts.org This technique is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the 2-fluorobenzyl group relative to the morpholine ring. youtube.com

Dynamic NMR Measurements for Ring Inversion Barriers and Conformational Dynamics

The morpholine ring is not planar and undergoes a rapid chair-to-chair interconversion at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study this process. researchgate.netnih.gov By analyzing the changes in the line shape of the NMR signals as the temperature is lowered, it is possible to determine the energy barrier for the ring inversion. This provides valuable insight into the conformational flexibility and stability of the morpholine ring in this compound. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

C-H stretching: Vibrations from the aromatic C-H bonds of the fluorobenzyl group and the aliphatic C-H bonds of the morpholine ring will appear in the region of 3100-2850 cm⁻¹. researchgate.netnih.gov

C-N stretching: The stretching vibration of the C-N bond in the morpholine ring typically appears in the 1250-1020 cm⁻¹ region.

C-O-C stretching: The characteristic asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the morpholine ring are expected to be strong and appear in the 1150-1085 cm⁻¹ region. researchgate.net

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration of the fluorobenzyl group is expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-NStretching1250 - 1020
C-O-CAsymmetric Stretching1150 - 1085
C-FStretching1250 - 1000

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. tutorchase.comlibretexts.orglibretexts.org

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for morpholine derivatives involve cleavage of the bonds adjacent to the nitrogen and oxygen atoms. libretexts.orgmiamioh.edu The benzyl group can also undergo characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org This is a definitive method for confirming the molecular formula of this compound.

Conformational Analysis and Stereochemistry of 2 2 Fluorobenzyl Morpholine

Theoretical Investigation of Conformational Isomerism

Theoretical chemistry provides powerful tools to predict and understand the conformational isomerism of molecules like 2-(2-Fluorobenzyl)morpholine. Computational methods allow for the exploration of the potential energy surface to identify stable conformers and the energetic barriers between them.

Ab initio and Density Functional Theory (DFT) are the cornerstones of computational conformational analysis, offering a balance between accuracy and computational cost. researchgate.netepstem.net For this compound, these calculations are crucial for determining the relative energies of its various possible conformations. The primary conformational flexibility arises from the orientation of the 2-fluorobenzyl group relative to the morpholine (B109124) ring.

Two principal conformers are generally considered: the axial and equatorial conformers, referring to the position of the 2-fluorobenzyl substituent on the morpholine chair. Further isomerism exists due to the rotation around the C2-C(benzyl) bond. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(2d,p), are employed to optimize the geometry of these conformers and calculate their single-point energies. nih.gov These calculations can predict which conformer is the most stable in the gas phase.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

ConformerRelative Energy (kcal/mol)
Equatorial-gauche0.00
Equatorial-anti0.85
Axial-gauche1.50
Axial-anti2.50

Note: This data is illustrative and based on typical energy differences observed in similar 2-substituted morpholine systems.

The "gauche effect" is a stereoelectronic phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (a dihedral angle of 180°). This effect is particularly prominent in systems containing electronegative atoms like fluorine. In 1,2-difluoroethane, for instance, the gauche conformer is more stable than the anti conformer. This stabilization is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital. scielo.br

In this compound, a gauche effect can be anticipated between the C2-substituent and the morpholine ring atoms. The presence of the electronegative fluorine atom on the benzyl (B1604629) ring can influence the electronic environment and potentially stabilize a gauche arrangement of the benzyl group relative to the morpholine ring. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the hyperconjugative interactions contributing to this effect.

Intramolecular interactions play a crucial role in dictating the preferred conformation. In this compound, potential intramolecular hydrogen bonds could exist between the morpholine nitrogen's lone pair or the ether oxygen and a hydrogen atom on the benzyl group. However, a more significant interaction is likely the electrostatic repulsion or attraction involving the fluorine atom.

The ortho-fluorine atom introduces a significant dipole moment in the benzyl group. The orientation of this dipole relative to the morpholine ring's dipoles will heavily influence conformational stability. DFT calculations can map the molecular electrostatic potential (MEP), visually representing the charge distribution and highlighting regions of positive and negative potential that dictate non-covalent interactions. epstem.net In some cases, weak C-H···F hydrogen bonds might also contribute to the stability of certain conformers.

Experimental Determination of Conformational Preferences

While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the predicted conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria in solution. scielo.br The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring the ³JHH values for the protons on the morpholine ring, particularly between H2 and the adjacent methylene (B1212753) protons at C3, the equilibrium between axial and equatorial conformers of the 2-fluorobenzyl group can be determined.

For instance, a larger coupling constant would suggest a predominantly diaxial arrangement of the coupled protons, which in turn provides information about the conformation of the substituent at C2. In N-substituted morpholines, the chair conformation of the ring is typically observed at room temperature. researchgate.netvensel.org

Table 2: Representative ³JHH Coupling Constants for a Hypothetical Equatorial Conformer of a 2-Substituted Morpholine.

Coupled ProtonsDihedral Angle (°)Expected ³J (Hz)
H2a - H3a~1808 - 13
H2a - H3e~602 - 5
H2e - H3a~602 - 5
H2e - H3e~602 - 5

Note: 'a' denotes axial and 'e' denotes equatorial protons. This data is illustrative.

X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. vensel.orgmdpi.com Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted in the crystal lattice. This solid-state structure often corresponds to one of the low-energy conformers predicted by theoretical calculations.

The crystal packing can be influenced by intermolecular forces such as hydrogen bonding and π-π stacking, which might favor a specific conformer that is not necessarily the most stable in the gas phase or in solution. researchgate.net While X-ray crystallography provides a static picture of the molecule, this information is invaluable for benchmarking theoretical models and understanding the fundamental conformational preferences.

Stereochemical Control in Synthesis

The synthesis of this compound with a defined stereochemistry at its chiral center (C2) requires sophisticated synthetic strategies. These methods are broadly categorized into enantioselective and diastereoselective approaches, aiming to produce a single desired stereoisomer in high purity.

Enantioselective and Diastereoselective Control Strategies

The creation of the chiral center in 2-(substituted-benzyl)morpholine derivatives, including the 2-fluoro analog, often relies on one of three primary strategies: the use of a chiral pool, the application of chiral auxiliaries, or catalysis with a chiral entity.

One effective approach involves the use of readily available and enantiomerically pure starting materials from the chiral pool . For instance, the asymmetric synthesis of related 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been achieved starting from commercially available (R)- and (S)-epichlorohydrin. clockss.org This method allows for the predictable formation of a specific enantiomer of the morpholine ring system. The reaction of an enantiopure epichlorohydrin (B41342) with the appropriate amine, followed by cyclization, establishes the stereocenter at C2 with a high degree of stereochemical fidelity. clockss.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. clockss.org This strategy employs small organic molecules as catalysts to induce chirality. For the synthesis of N-benzyl protected morpholines, a three-step, one-pot procedure involving an organocatalytic, enantioselective α-chlorination of an aldehyde has been described. This is followed by a reductive amination and a base-induced cyclization to yield the desired chiral morpholine. This methodology offers the advantage of accessing either enantiomer by selecting the appropriate (R)- or (S)-organocatalyst. clockss.org

Asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines, represents another robust method for establishing the C2-stereocenter. nih.gov Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines have been synthesized with excellent enantioselectivities (up to 99% ee). nih.gov This "after cyclization" approach is highly efficient and atom-economical. nih.gov

Diastereoselective strategies are also employed, particularly when additional stereocenters are present or introduced. For example, iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines has been reported. google.comepo.org These reactions, proceeding through either C-O or C-N bond formation, often favor the formation of the cis diastereomer. google.comepo.org

The table below summarizes some of the key enantioselective strategies applicable to the synthesis of chiral 2-substituted morpholines.

Strategy Description Key Reagents/Catalysts Stereochemical Outcome
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials.(R)- or (S)-EpichlorohydrinHigh enantiomeric excess of the corresponding morpholine enantiomer. clockss.org
OrganocatalysisUse of small chiral organic molecules to induce enantioselectivity.Chiral proline derivatives or other organocatalysts.Access to either (R)- or (S)-enantiomer depending on the catalyst used. clockss.org
Asymmetric HydrogenationHydrogenation of a prochiral unsaturated morpholine precursor.Bisphosphine-rhodium complexes (e.g., SKP-Rh).High enantiomeric excess (up to 99% ee). nih.gov

Absolute Stereochemical Assignment Methodologies

Once a chiral synthesis is accomplished, it is crucial to unequivocally determine the absolute configuration of the newly formed stereocenter. Several powerful analytical techniques are employed for this purpose.

X-ray crystallography stands as the gold standard for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated, providing unambiguous proof of its absolute configuration.

Another widely used technique is Mosher's method , which is a nuclear magnetic resonance (NMR) spectroscopic technique. This method involves the derivatization of the chiral molecule, in this case, the secondary amine of the morpholine ring, with a chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric amides exhibit distinct NMR spectra, and by analyzing the differences in the chemical shifts of protons near the stereocenter, the absolute configuration can be deduced.

In some cases, the absolute configuration can be inferred by chemical correlation to a compound of known stereochemistry. For example, if a chiral starting material from the chiral pool is used, and the reaction mechanism is known to proceed with a predictable stereochemical outcome (e.g., with inversion or retention of configuration), the absolute stereochemistry of the product can be confidently assigned.

Computational Chemistry and Molecular Modeling of 2 2 Fluorobenzyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the intrinsic electronic and structural properties of 2-(2-Fluorobenzyl)morpholine.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This theoretical calculation predicts the infrared and Raman spectra of the molecule. nih.govresearchgate.net By comparing the calculated vibrational frequencies with experimental data, the accuracy of the optimized structure can be confirmed. researchgate.net The assignment of specific vibrational modes to the observed spectral bands provides a detailed understanding of the molecule's structural dynamics. nih.gov

Computational MethodBasis SetApplicationKey Findings
Density Functional Theory (DFT) - B3LYP6-311++G(d,p)Molecular Geometry OptimizationProvides optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. nih.gov
Density Functional Theory (DFT) - B3LYP6-311++G(d,p)Vibrational Frequency AnalysisPredicts theoretical infrared and Raman spectra, allowing for the assignment of vibrational modes. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP surface would highlight the electronegative fluorine and oxygen atoms as regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential (colored blue), suggesting their favorability for nucleophilic attack. researchgate.netresearchgate.net This analysis helps in understanding how the molecule will interact with other molecules, including biological targets. dntb.gov.uamdpi.com

Prediction of Electronic Properties (e.g., HOMO-LUMO Energies) and Thermodynamic Parameters

The electronic properties of this compound can be further elucidated by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. chemrxiv.orgajchem-a.com A smaller gap suggests higher reactivity. chemrxiv.org

Quantum chemical calculations can also predict various thermodynamic parameters, such as the heat of formation, entropy, and Gibbs free energy. These parameters provide insights into the stability and spontaneity of reactions involving this compound.

ParameterSignificanceInformation Gained for this compound
HOMO EnergyElectron-donating ability mdpi.comIndicates the molecule's tendency to act as a nucleophile.
LUMO EnergyElectron-accepting ability mdpi.comIndicates the molecule's tendency to act as an electrophile.
HOMO-LUMO GapChemical reactivity and stability chemrxiv.orgajchem-a.comA smaller gap suggests higher reactivity. chemrxiv.org
Thermodynamic Parameters (Heat of Formation, Entropy, Gibbs Free Energy)Stability and reaction spontaneityProvides insights into the energetic favorability of the molecule and its potential reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their behavior over time. nih.gov

Ligand-Protein Interaction Dynamics at the Molecular Level

MD simulations are particularly useful for studying how this compound interacts with biological targets, such as proteins. researchgate.net By placing the ligand within the binding site of a protein, the simulation can track the movements and interactions of both molecules over a set period. This reveals key information about the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the types of interactions that occur (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov

Conformational Changes and Flexibility within Binding Pockets

Proteins are not static entities; their binding pockets can be flexible and undergo conformational changes upon ligand binding. mdpi.comchemrxiv.org MD simulations can capture these dynamic changes, showing how the binding pocket adapts to accommodate this compound. nih.gov Understanding this induced fit is crucial for drug design, as it can reveal allosteric sites and provide a more accurate picture of the binding event than static docking models. mdpi.complos.org The analysis of the trajectory of the simulation can identify different conformational states of the protein-ligand complex and the flexibility of different regions of the binding pocket. plos.org

Molecular Docking and Ligand-Target Interactions (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at the atomic level.

Hypothetical Binding Modes and Affinity Prediction for Biological Targets

While specific molecular docking studies for this compound are not extensively available in public literature, we can infer potential interactions based on studies of similar morpholine-containing compounds. mdpi.comresearchgate.netscispace.comresearchgate.net Docking studies on various morpholine (B109124) derivatives reveal that the morpholine ring is a versatile scaffold that can fit into diverse binding pockets. sci-hub.seresearchgate.netresearchgate.netnih.gov For instance, in studies with mTOR inhibitors, the morpholine moiety has been shown to penetrate deep into the enzyme's binding pocket. e3s-conferences.org

Hypothetically, when docked into a target protein, the this compound molecule would orient itself to maximize favorable interactions. The 2-fluorobenzyl group would likely engage with hydrophobic pockets, while the morpholine ring could interact with both polar and non-polar residues. The prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol), would quantify the stability of these interactions. For example, docking studies of other complex molecules with target proteins have shown binding affinities ranging from -6.89 to -10.2 kcal/mol, indicating strong and stable binding. nih.govasianresassoc.org

A hypothetical docking scenario for this compound is presented in the table below, outlining potential target classes and the rationale for interaction.

Hypothetical Target Class Rationale for Interaction Potential Key Interacting Moieties
KinasesThe morpholine ring is a known pharmacophore for kinase inhibitors, capable of forming hydrogen bonds with hinge region residues.Morpholine nitrogen and oxygen, 2-fluorobenzyl ring.
G-protein coupled receptors (GPCRs)The aromatic and aliphatic components can interact with transmembrane helical residues.2-fluorobenzyl ring (hydrophobic interactions), morpholine (polar/H-bond interactions).
Enzymes (e.g., proteases)The overall shape and electrostatic profile can complement the active site cleft.Fluorine atom (polar interactions), benzyl (B1604629) ring (pi-stacking), morpholine (H-bonds).

Characterization of Hydrogen Bonding, Polar, and Hydrophobic Interactions in Binding Pockets

The binding of this compound within a target's active site would be governed by a combination of forces:

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors. The nitrogen can also act as a hydrogen bond donor if protonated. These interactions are crucial for anchoring the ligand in the correct orientation. For example, studies on other morpholine derivatives show hydrogen bonding with key amino acid residues like threonine and asparagine. japsonline.com

Polar Interactions: The fluorine atom on the benzyl ring introduces a region of negative electrostatic potential, allowing for polar interactions or dipole-dipole interactions with the protein. This can influence the molecule's orientation and binding selectivity.

Analysis of Water-Mediated Interactions and Desolvation Effects

Water molecules within a binding pocket can play a crucial role in ligand binding. They can form bridging hydrogen bonds between the ligand and the protein, sometimes enhancing binding affinity. acs.org Conversely, the displacement of ordered water molecules from the binding site upon ligand binding (a desolvation effect) can be entropically favorable and contribute significantly to the binding energy.

For this compound, computational analysis would assess the energetic cost of removing the molecule from its solvated state in water and placing it into the binding pocket. The hydrophobic benzyl group would drive the molecule out of the polar aqueous environment and into a non-polar pocket. The polar morpholine and fluorine moieties would need to form favorable interactions with the protein to overcome the penalty of desolvating them. Water-mediated interactions could be particularly important for the morpholine's heteroatoms, potentially bridging connections to distant polar residues in the active site. acs.org

Structure-Activity Relationship (SAR) and Pharmacophore Modeling (Mechanistic Focus)

SAR and pharmacophore modeling are essential for optimizing lead compounds and designing new, more potent molecules.

Ligand-Based Chemoinformatics for Target Prediction

In the absence of a known target, ligand-based chemoinformatics methods can predict potential biological targets for this compound. This involves comparing its structural and physicochemical properties to databases of compounds with known activities. A pharmacophore model can be generated from the structure of this compound, defining the essential features for biological activity.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (the morpholine oxygen).

A hydrogen bond acceptor/donor (the morpholine nitrogen).

An aromatic/hydrophobic feature (the benzyl ring).

A halogen bond acceptor (the fluorine atom).

This model could then be used to screen virtual libraries of compounds to identify molecules with similar features, which might share the same biological target. nih.govrsc.orgyoutube.com

Pharmacophore Feature Contributing Moiety Potential Interaction
Aromatic RingBenzyl groupπ-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Hydrogen Bond AcceptorMorpholine Oxygen, FluorineInteraction with hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine).
Hydrogen Bond DonorMorpholine Nitrogen (protonated)Interaction with hydrogen bond acceptor residues (e.g., Aspartate, Glutamate).
Hydrophobic CenterBenzyl groupInteraction with hydrophobic pockets.

Bioisosteric Replacement Strategies for Modulating Interactions

Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. spirochem.com For this compound, several bioisosteric replacement strategies could be explored computationally to modulate its interactions. acs.org

Fluorine Atom Replacement: The fluorine on the benzyl ring could be moved to other positions (meta, para) to alter electronic properties and binding interactions. mdpi.com It could also be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN) or electron-donating groups (e.g., CH3, OCH3) to probe the effect on activity. nih.gov

Benzyl Linker Modification: The methylene (B1212753) bridge connecting the benzyl and morpholine rings could be replaced with other linkers, such as an ether (-O-) or a thioether (-S-), to change the conformational flexibility and geometry of the molecule. acs.org

The table below summarizes potential bioisosteric replacements and their predicted impact.

Original Moiety Bioisosteric Replacement Predicted Impact on Interaction
2-Fluoro substituent3-Fluoro or 4-FluoroAlters the dipole moment and potential for polar interactions.
2-Fluoro substituentChloro or BromoIncreases size and lipophilicity, potentially enhancing hydrophobic interactions.
Morpholine RingPiperidine RingRemoves a hydrogen bond acceptor (oxygen), testing its importance for binding.
Morpholine RingThiomorpholine RingAlters polarity and hydrogen bonding capability; may impact metabolic stability.
Benzyl Linker (-CH2-)Ether Linker (-O-)Increases conformational constraint and alters bond angles, potentially improving binding affinity.

These computational strategies provide a rational basis for the synthesis of new analogues of this compound with potentially improved properties as therapeutic agents.

Applications and Derivatization Strategies for the 2 2 Fluorobenzyl Morpholine Scaffold

Utility as a Key Chemical Building Block

As a substituted morpholine (B109124), 2-(2-Fluorobenzyl)morpholine serves as a valuable building block in synthetic organic chemistry. Its structure contains a secondary amine within the morpholine ring, which is a key reactive site for building more complex molecular architectures. The presence of the fluorobenzyl group also offers opportunities for influencing the molecule's steric and electronic properties, which is crucial in the design of new compounds.

The secondary amine of the this compound scaffold is a nucleophilic center, making it readily available for reactions that form larger and more diverse organic frameworks. This reactivity is fundamental to its role as a building block. Key reactions include:

N-Alkylation and N-Arylation: The nitrogen atom can be functionalized with various alkyl or aryl groups, allowing for its incorporation into larger molecular systems.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (under coupling conditions) links the scaffold to other molecular fragments through robust amide or sulfonamide bonds.

These transformations enable the integration of the this compound unit into a wide range of structures, from simple derivatives to complex polycyclic systems, which are of interest in materials science and medicinal chemistry.

The development of new therapeutic agents often involves synthesizing a library of related compounds (analogues) to explore structure-activity relationships (SAR). nih.gov The this compound scaffold is a suitable starting point for creating such libraries. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect. For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, revealing that specific substitutions on the benzophenone (B1666685) moiety were crucial for activity. nih.gov While this study does not use this compound directly, it exemplifies the approach of using a substituted morpholine core to probe biological mechanisms.

Scaffold Modifications and Functionalization

The chemical versatility of the this compound scaffold allows for extensive modification at multiple sites. These derivatization strategies are essential for fine-tuning the physicochemical and pharmacological properties of the resulting compounds.

The most common site for derivatization is the nitrogen atom of the morpholine ring due to its nucleophilicity. Standard organic reactions can be employed to introduce a wide variety of substituents.

Table 1: Representative Reactions for Derivatization of the Morpholine Nitrogen

Reaction TypeReagent ClassProduct TypeSignificance
N-Acylation Acyl Halides, AnhydridesAmidesIntroduces a carbonyl group, often used in drug design to form stable linkages.
N-Alkylation Alkyl Halides, EpoxidesTertiary AminesExtends the carbon chain, allowing for modification of lipophilicity and steric bulk.
N-Arylation Aryl Halides (e.g., Buchwald-Hartwig coupling)N-Aryl MorpholinesConnects the scaffold to aromatic systems, creating complex, rigid structures.
N-Sulfonylation Sulfonyl ChloridesSulfonamidesCreates stable, electron-withdrawing groups that can act as hydrogen bond acceptors.
Reductive Amination Aldehydes, Ketones (with a reducing agent)Tertiary AminesA versatile method for introducing a wide range of substituted alkyl groups.

The fluorobenzyl portion of the scaffold offers additional sites for modification, primarily on the aromatic ring. The fluorine atom and the existing substitution pattern will direct the position of any new functional groups.

Potential modifications include:

Electrophilic Aromatic Substitution: Reactions such as nitration, further halogenation, or Friedel-Crafts reactions can introduce new substituents onto the phenyl ring. The fluorine atom generally directs incoming electrophiles to the ortho and para positions.

Nucleophilic Aromatic Substitution: While less common, it is possible to replace the fluorine atom or other suitable leaving groups on the aromatic ring with strong nucleophiles under specific conditions.

These modifications can significantly alter the electronic properties and binding interactions of the final compound.

Beyond direct modifications of the two main components, new functional groups can be introduced to create more complex derivatives. For example, if a derivative contains an ester, it can be hydrolyzed to a carboxylic acid, which can then be converted into an amide. Similarly, a nitro group on the aromatic ring can be reduced to an amine, providing a new point for further derivatization. The ability to add functional groups like hydroxyls, amines, or carboxylic acids opens up new avenues for creating analogues with improved solubility, metabolic stability, or target-binding affinity. researchgate.net

Role in Enzyme and Receptor Modulation (Mechanistic Perspective)

The inherent structural features of the this compound scaffold make it an attractive starting point for designing molecules that can modulate the activity of enzymes and receptors. The morpholine ring can participate in hydrogen bonding and improve pharmacokinetic properties, while the fluorobenzyl group can engage in hydrophobic and specific aromatic interactions, including halogen bonding, with target proteins. nih.govresearchgate.net

Exploration as Enzyme Inhibitors or Modulators (e.g., Carbonic Anhydrase-II, Cytochrome P450)

The morpholine nucleus is a component of various enzyme inhibitors. nih.gov While direct studies on this compound as an inhibitor for Carbonic Anhydrase-II (CA-II) or Cytochrome P450 are not extensively detailed in the provided search results, the broader class of morpholine derivatives has shown significant activity against various enzymes.

For instance, derivatives of 1,2,3-benzoxathiazine-2,2-dioxide have been investigated as selective inhibitors of human carbonic anhydrase isoforms. nih.gov These compounds showed nanomolar inhibition of tumor-associated CA IX and XII, while displaying weaker, micromolar inhibition of the cytosolic CA II. nih.gov This highlights the potential for developing isoform-selective inhibitors by modifying core scaffolds. Similarly, studies on sulfonamide inhibitors binding to CA-II provide a framework for how small molecules interact with the enzyme's active site. nih.gov

In the context of Cytochrome P450 (CYP450) modulation, the focus has often been on understanding the allosteric interactions between the enzymes and their redox partners. nih.govnih.gov The formation of N-Desmethyl-Apalutamide, an active metabolite of the androgen receptor inhibitor Apalutamide, is primarily mediated by CYP2C8 and CYP3A4, indicating that molecules with complex heterocyclic structures can be substrates and modulators of these crucial metabolic enzymes. medchemexpress.com

A notable example of morpholine derivatives as potent enzyme inhibitors comes from the development of direct renin inhibitors. A novel class of nonpeptidomimetic direct renin inhibitors featuring a 2-carbamoyl morpholine scaffold demonstrated high potency. ebi.ac.uknih.gov The representative compound from this class showed significant antihypertensive effects in preclinical models. nih.gov

Furthermore, the inclusion of a 2-fluorophenyl group has been shown to be critical in the design of potent enzyme inhibitors. In a study on α-l-fucosidase inhibitors, the addition of an N-(2-fluorophenyl)acetamide substituent to a deoxyfuconojirimycin (DFJ) core resulted in a compound with very potent and selective inhibition of the target enzyme, with an IC₅₀ value in the nanomolar range against human lysosomal α-l-fucosidase. nih.gov

Receptor Ligand Design for Specific Molecular Targets

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, partly because it can confer selective affinity for a wide range of receptors. nih.govresearchgate.net The design of receptor ligands based on this scaffold often involves modifying substituents to optimize binding affinity and selectivity.

For example, in the development of new mu-opioid receptor antagonists, the alkylation of a pyrrolidine (B122466) ring with benzyl (B1604629) derivatives was found to increase binding affinity. nih.gov The study also noted that the presence of polar groups on the benzyl ring that can act as hydrogen bond donors or acceptors enhanced mu-receptor binding, a principle applicable to the fluorobenzyl moiety. nih.gov

The versatility of the morpholine ring is further demonstrated in a patent for substituted morpholine derivatives that act as tachykinin antagonists, indicating their potential in treating conditions like pain and inflammation by targeting specific G protein-coupled receptors. google.com

Ligand-based drug design approaches have also been employed to identify novel modulators for receptors like GPR55. sciforum.net Starting from a known antagonist, derivatives were designed and synthesized to improve potency, showcasing a common strategy in receptor ligand development. sciforum.net

Development of Chemical Libraries for Biological Pathway Probes

The synthesis of chemical libraries based on a common scaffold is a powerful strategy for discovering probes to investigate biological pathways and identify new drug leads. nih.gov The this compound scaffold, with its potential for straightforward derivatization, is well-suited for this approach. Such libraries allow for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for specific biological effects. nih.govnih.gov

Design of Compounds for Investigating Anti-inflammatory Mechanisms

Morpholine derivatives have been explored for their anti-inflammatory properties. researchgate.netresearchgate.net One strategy involves designing compounds that inhibit key enzymes in the inflammatory cascade. A study reported the synthesis of novel monocyclic β-lactam derivatives with a morpholine substituent on the nitrogen atom. nih.gov Several of these compounds showed potent anti-inflammatory activity by inhibiting human inducible nitric oxide synthase (iNOS). nih.gov

The relevance of the fluorobenzyl component is highlighted in studies of derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid. These compounds, structurally related to the NSAID flurbiprofen, were found to have significant anti-inflammatory activity in animal models, with some showing reduced ulcerogenic effects compared to the parent drug. nih.gov The protective effects were linked to the inhibition of lipid peroxidation in the gastric mucosa. nih.gov

Table 1: Anti-inflammatory Activity of Morpholine and Fluorophenyl Derivatives

Compound Class Target/Mechanism Key Findings Reference
Morpholine capped β-lactams Inducible nitric oxide synthase (iNOS) Several compounds showed higher anti-inflammatory ratios than dexamethasone. nih.gov

Design of Compounds for Investigating Antimicrobial Mechanisms

The rise of antimicrobial resistance has spurred the development of new chemical entities to combat bacterial infections. The morpholine scaffold has been incorporated into novel compounds with diverse antimicrobial mechanisms. researchgate.net

One approach is to design antibiotic adjuvants that can restore the efficacy of existing antibiotics. A series of morpholine-containing 5-arylideneimidazolones were found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular modeling suggested that these compounds act by binding to an allosteric site of penicillin-binding protein 2a (PBP2a) and also by inhibiting the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. nih.gov

Another strategy involves creating metal-based antibacterial agents. Ruthenium-based complexes modified with a morpholine moiety have been shown to possess robust bactericidal activity against S. aureus. nih.gov The lead compound in this series, Ru(ii)-3, exhibited a multitarget mechanism, including the induction of reactive oxygen species (ROS) and damage to the bacterial membrane. nih.gov This compound also inhibited biofilm formation and showed efficacy in animal infection models. nih.gov

Table 2: Antimicrobial Mechanisms of Morpholine Derivatives

Compound Class Proposed Mechanism Target Organism Key Findings Reference
Morpholine-containing 5-arylideneimidazolones PBP2a allosteric modulation; Efflux pump inhibition MRSA, K. aerogenes Reverses β-lactam resistance; Inhibits AcrAB-TolC efflux pump. nih.gov

Design of Compounds for Investigating Anticancer Mechanisms

The morpholine ring is a common feature in many anticancer agents, where it can contribute to target binding and improve drug-like properties. researchgate.netresearchgate.net Libraries of morpholine-containing compounds have been synthesized to explore their potential as cancer therapeutics.

A series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against several cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cells, while being non-toxic to normal cells. nih.govnih.gov Mechanistic studies revealed that the most active compounds induced apoptosis and caused cell cycle arrest at the G0/G1 phase. nih.gov Docking studies suggested that these molecules bind to the anti-apoptotic protein Bcl-2. nih.gov

Another class of compounds, 2-morpholino-4-anilinoquinolines, were synthesized and evaluated for their anticancer potential against the HepG2 liver cancer cell line. rsc.org Several derivatives exhibited potent activity, with IC₅₀ values in the low micromolar range, and were also effective at inhibiting cancer cell migration and adhesion. rsc.org

Table 3: Anticancer Activity of Morpholine Derivatives

Compound Class Proposed Mechanism Cancer Cell Lines Key Findings Reference
Morpholine substituted quinazolines Bcl-2 binding; Apoptosis induction; G1 cell cycle arrest A549, MCF-7, SHSY-5Y IC₅₀ values in the low micromolar range; Potent leads for further development. nih.govnih.gov

Q & A

Q. How does this compound compare to 2-chloro or 2-bromo analogs in receptor binding affinity?

  • Methodological Answer : Perform competitive binding assays (e.g., 3^3H-nisoxetine for NET). Fluorine’s smaller van der Waals radius improves fit in hydrophobic pockets, but chloro/bromo analogs may exhibit higher lipophilicity (logP). Use QSAR models to predict off-target effects (e.g., σ1_1 receptor cross-reactivity) .

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